Home > Products > Screening Compounds P127432 > N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide - 2034551-45-4

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Catalog Number: EVT-2826518
CAS Number: 2034551-45-4
Molecular Formula: C14H17N3O2S
Molecular Weight: 291.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. LQFM192 (2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate) []

  • Compound Description: LQFM192 is a novel piperazine derivative investigated for its potential anxiolytic and antidepressant properties. Studies in mice suggest its anxiolytic-like effects are mediated by the serotonergic system and the benzodiazepine site of the GABAA receptor. []
  • Relevance: While structurally distinct from N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide, LQFM192 shares a crucial structural motif: the 1-phenyl-1H-pyrazole ring. This shared element suggests potential similarities in their binding affinities or interactions with biological targets. []

2. (5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives []

  • Compound Description: This series of novel amide derivatives, particularly 2-(4-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine (5a) and 2-(2-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine (5c), demonstrated promising cytotoxic activity against the MCF-7 human breast cancer cell line. []
  • Relevance: These compounds, like N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide, incorporate a 3-phenyl-1H-pyrazole moiety within their structure. This shared substructure might contribute to similar binding interactions with biological targets, despite differences in their overall structures. []

3. MK-0893 (N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine) []

  • Compound Description: MK-0893 is a potent and selective glucagon receptor antagonist. It demonstrated efficacy in preclinical models of type 2 diabetes by lowering blood glucose levels. []
  • Relevance: MK-0893 and N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide both contain a 1H-pyrazole ring system. This shared feature, although present within different overall molecular frameworks, highlights the versatility of this heterocycle in medicinal chemistry and suggests potential similarities in their binding properties. []
Overview

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a complex organic compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2). This compound features a cyclopropane ring, a pyrazole moiety, and an ethyl chain, contributing to its unique chemical properties and potential biological activities.

Source

The compound can be sourced from various chemical databases, including PubChem, which provides detailed information regarding its structure, classification, and physical and chemical properties . It is important to note that this compound may also be available through specialized chemical suppliers or research institutions.

Classification

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide can be classified based on its functional groups:

  • Sulfonamides: Compounds containing the sulfonamide functional group.
  • Cyclopropanes: Molecules that include a three-membered carbon ring.
  • Pyrazoles: Heterocyclic compounds containing a five-membered ring with two nitrogen atoms.
Synthesis Analysis

Methods

The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the sulfonamide group.

Technical Details

  1. Formation of Pyrazole: The synthesis may start with the preparation of 4-phenyl-1H-pyrazole through condensation reactions involving phenyl hydrazine and appropriate carbonyl compounds.
  2. Cyclopropanation: The cyclopropane ring can be formed using methods such as the Simmons-Smith reaction or by employing diazo compounds that react with alkenes.
  3. Sulfonamide Formation: The final step involves the reaction of the cyclopropane derivative with a sulfonamide reagent, typically involving nucleophilic substitution to introduce the sulfonamide functionality.
Molecular Structure Analysis

Data

The molecular formula is C12H14N3O2SC_{12}H_{14}N_{3}O_{2}S, with a molecular weight of approximately 270.32 g/mol. The compound's structural data can be further analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity.

Chemical Reactions Analysis

Reactions

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions typical for sulfonamides, including:

  1. Acid-base reactions: The sulfonamide nitrogen can act as a weak base.
  2. Substitution reactions: The compound may participate in nucleophilic substitution due to the presence of reactive sites on the cyclopropane or pyrazole moieties.
  3. Decomposition reactions: Under certain conditions, it may decompose into smaller fragments.

Technical Details

The reactivity of this compound is influenced by its functional groups, particularly the electron-withdrawing nature of the sulfonamide group, which can affect nucleophilicity and electrophilicity in various reaction conditions.

Mechanism of Action

Process

The mechanism of action for N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide in biological systems is not extensively documented but can be hypothesized based on its structural features.

  1. Inhibition Mechanism: Similar compounds have been shown to inhibit specific enzymes or receptors by binding to active sites due to their structural conformation.
  2. Biological Activity: The presence of the pyrazole ring suggests potential anti-inflammatory or analgesic properties, which are common among related compounds.

Data

Further studies would be required to elucidate specific pathways and targets within biological systems, potentially utilizing in vitro assays or animal models.

Physical and Chemical Properties Analysis

Physical Properties

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide exhibits several physical properties:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in polar solvents like water and dimethyl sulfoxide due to its sulfonamide group.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant data on melting point, boiling point, and spectral characteristics can be obtained from experimental studies or databases .

Applications

Scientific Uses

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide has potential applications in various scientific fields:

  1. Pharmaceutical Research: Investigated for its potential therapeutic effects against inflammation or pain.
  2. Chemical Biology: Used as a tool compound for studying enzyme inhibition or receptor interactions.
  3. Material Science: Potential applications in developing new materials due to its unique structural features.
Introduction to Pyrazole-Based Sulfonamides in Medicinal Chemistry

Historical Context of Pyrazole Derivatives in Drug Discovery

Pyrazole derivatives have established a prominent position in medicinal chemistry due to their versatile pharmacological profiles and synthetic adaptability. The pyrazole nucleus, a five-membered heterocycle featuring two adjacent nitrogen atoms, provides a robust scaffold for designing bioactive molecules. Historically, pyrazole-containing compounds have delivered several clinically significant agents. For instance, edaravone (approved for amyotrophic lateral sclerosis) functions as a free radical scavenger, while eltrombopag (a thrombopoietin receptor agonist) treats thrombocytopenia by promoting platelet production [4]. The discovery of antipyrine (phenazone) in 1883 marked the first therapeutic application of pyrazoles, demonstrating potent analgesic and antipyretic properties that spurred further exploration of this heterocyclic system [4]. Modern drug discovery continues to leverage pyrazole scaffolds, evidenced by next-generation RET kinase inhibitors like CQ1373, which overcomes resistance mutations in cancer therapy. This compound features a pyrazole-vinyl-phenyl core and exhibits nanomolar inhibition (IC₅₀ = 4.2–32.4 nM) against RET mutants [5].

Structural Evolution and Key Advances:The pharmacological utility of pyrazoles stems from their balanced physicochemical properties and capacity for targeted interactions. Electrophilic substitutions preferentially occur at the C4 position, while nucleophilic attacks favor C3/C5, enabling diverse functionalization [6]. This reactivity facilitates the synthesis of derivatives optimized for specific target engagement. Recent innovations include spiroheterocycles and α,β-unsaturated pyrazolones designed for enhanced bioactivity and nonlinear optical properties [4] [6]. The incorporation of pyrazole motifs into sulfonamide-based pharmacophores—such as in N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide—represents a strategic advancement aiming to merge metabolic stability with precise enzyme inhibition.

Table 1: Key Pyrazole-Based Drugs and Their Therapeutic Applications

Compound NameTherapeutic ApplicationTarget/MechanismStructural Features
EdaravoneAmyotrophic lateral sclerosisFree radical scavengerPyrazolone ring
EltrombopagThrombocytopeniaThrombopoietin receptor agonistHydrazone-linked pyrazole
CQ1373 (Investigational)RET-mutant cancersSelective RET kinase inhibitor(E)-1-(4-(2-(1H-pyrazol-5-yl)vinyl)phenyl)
AntipyrineAnalgesic/AntipyreticCyclooxygenase inhibition (historical)1,2-dihydropyrazol-3-one

Role of Cyclopropanesulfonamide Moieties in Bioactive Compound Design

Cyclopropanesulfonamide groups confer distinct advantages in drug design by enhancing target selectivity, metabolic stability, and conformational control. The strained cyclopropyl ring induces significant bond angle distortion (≈60°), which elevates ring tension and influences the orientation of the sulfonamide pharmacophore [7]. This geometry promotes optimal hydrogen-bonding interactions with enzymatic active sites. For example, in N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclopropanesulfonamide (EVT-12374625), the sulfonamide group acts as a hydrogen-bond acceptor/donor, facilitating interactions with catalytic residues in biological targets . The electron-withdrawing nature of the sulfonyl group (–SO₂–) adjacent to the cyclopropyl ring further polarizes the N–H bond, increasing its acidity and strengthening key hydrogen bonds by 2–5 kcal/mol compared to alkylsulfonamides.

Physicochemical and Pharmacokinetic Enhancements:Cyclopropanesulfonamide moieties improve drug-like properties through multiple mechanisms:

  • Lipophilicity Modulation: The cyclopropyl ring (π-character) balances hydrophilicity from the sulfonamide, typically yielding calculated logP values of 1.5–2.5, ideal for membrane permeability [8].
  • Metabolic Resistance: The strained ring resists oxidative degradation by cytochrome P450 enzymes, while the sulfonamide group deters glucuronidation. This dual effect extends plasma half-lives in preclinical models.
  • Stereoelectronic Effects: Hyperconjugation between cyclopropyl C–C bonds and the sulfonyl group alters electron distribution, enhancing interactions with aromatic residues (e.g., π-stacking with tyrosine) [7].

Table 2: Comparison of Sulfonamide Moieties in Bioactive Compounds

Sulfonamide TypeMetabolic Stability (t₁/₂, in vitro)Hydrogen-Bond Strength (kcal/mol)Key Applications
Cyclopropanesulfonamide>120 min-5.2 to -7.1Kinase inhibitors, FTase inhibitors
Alkanesulfonamide (e.g., CH₃)45–60 min-3.8 to -5.0Antibacterials (sulfonamide drugs)
Aryl sulfonamide30–90 min-4.5 to -6.5COX-2 inhibitors (e.g., Celecoxib)

Rationale for Targeting Farnesyltransferase and Related Enzymes

Farnesyltransferase (FTase) represents a compelling anticancer target due to its role in Ras oncoprotein activation—a process implicated in 30% of human cancers. FTase catalyzes the farnesylation of Ras GTPases, enabling their membrane localization and signaling function in cell proliferation pathways [3]. Inhibiting FTase disrupts oncogenic Ras activity, though clinical outcomes have varied due to compensatory geranylgeranylation. The ethylenediamine scaffold in compound 1f (IC₅₀ = 25 nM against hFTase) demonstrates how flexible structures can access subpockets within FTase’s active site [3]. N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide extends this strategy by incorporating:

  • A pyrazole-ethyl linker mimicking the ethylenediamine backbone’s flexibility.
  • A cyclopropanesulfonamide group designed to occupy the hydrophobic pocket formed by Trp102β, Trp106β, and Tyr361β [3].
  • A phenylpyrazole moiety positioned for π-stacking with Tyr361β, similar to BMS-214662-derived inhibitors [3].

Structural Basis for FTase Inhibition:Co-crystallization studies of FTase inhibitors (e.g., with farnesyl pyrophosphate) reveal critical interactions:

  • Zinc Coordination: Basic nitrogen atoms (e.g., imidazole) bind Zn²⁺ ions essential for FTase catalysis [3].
  • Hydrophobic Pocket Engagement: Aryl groups nestle into a pocket lined by Trp102β/Trp106β/Tyr361β.
  • Hydrogen-Bond Networks: Sulfonamides anchor inhibitors via water-mediated bonds to Arg202β and Ser99β [3].

The cyclopropanesulfonamide in N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide may exploit this framework by positioning its sulfonamide toward hydrophilic residues (Arg202β) while the cyclopropyl group enhances hydrophobic contact. Selectivity over geranylgeranyltransferase-I (GGTase-I) is achievable by leveraging FTase’s smaller active site—cyclopropane’s compact size (van der Waals radius ≈ 2.0 Å) avoids steric clashes absent in GGTase-I [3].

Table 3: Binding Interactions of Farnesyltransferase Inhibitors

Inhibitor ComponentFTase SubpocketKey ResiduesInteraction Type
Pyrazole-ethyl linkerCentral channelAsp359β, Leu362βVan der Waals, dipole alignment
CyclopropanesulfonamideHydrophilic domainArg202β, Ser99β, H₂O networkHydrogen bonding
4-PhenylpyrazoleAromatic/hydrophobic pocketTyr361β, Trp102β, Trp106βπ–π stacking, hydrophobic burial

Properties

CAS Number

2034551-45-4

Product Name

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]cyclopropanesulfonamide

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37

InChI

InChI=1S/C14H17N3O2S/c18-20(19,14-6-7-14)16-8-9-17-11-13(10-15-17)12-4-2-1-3-5-12/h1-5,10-11,14,16H,6-9H2

InChI Key

OEAHFTHXIWOSAD-UHFFFAOYSA-N

SMILES

C1CC1S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.